molecular formula C22H24IO3P B3319013 [Tris(4-methoxyphenyl)methyl]phosphanium iodide CAS No. 1050-47-1

[Tris(4-methoxyphenyl)methyl]phosphanium iodide

Cat. No.: B3319013
CAS No.: 1050-47-1
M. Wt: 494.3 g/mol
InChI Key: YLEFESVFCHCPMY-UHFFFAOYSA-N
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Description

Contextualization of Phosphonium (B103445) Salts in Modern Synthetic Chemistry

Phosphonium salts are a versatile class of compounds widely employed in modern synthetic chemistry. researchgate.net Their applications are extensive, ranging from their use as phase-transfer catalysts, ionic liquids, and organocatalysts to their crucial role as precursors for phosphorus ylides in the Wittig reaction, a cornerstone of alkene synthesis. researchgate.netnbinno.com The positive charge on the phosphorus atom makes them effective Lewis acids and enables a variety of chemical transformations. researchgate.net In recent years, the demand for sophisticated organic synthesis intermediates has driven the development and application of a wide array of functionalized phosphonium salts. nbinno.com

Significance of Aryl-Substituted Phosphonium Cations in Chemical Transformations

Aryl-substituted phosphonium cations are of particular importance in chemical transformations due to the influence of the aryl groups on the reactivity of the phosphonium center. The electronic and steric properties of the aryl substituents can be fine-tuned to modulate the salt's stability and reactivity. For instance, electron-donating groups on the aryl rings, such as the methoxy (B1213986) groups in [Tris(4-methoxyphenyl)methyl]phosphanium iodide, increase the electron density on the phosphorus atom, which can influence its catalytic activity and nucleophilicity. researchgate.net These cations are pivotal in various reactions, including their use as arylating agents and as catalysts in a range of organic transformations. researchgate.netresearchgate.net The ability of an aryl substituent on the phosphorus to act as a nucleophile has been explored for the arylation of carbonyls and imines. researchgate.net

Historical Perspectives on the Development and Utility of Related Triarylphosphonium Salts

The development of triarylphosphonium salts is historically intertwined with the broader evolution of organophosphorus chemistry. Since their discovery, these salts have been recognized for their stability and utility in a variety of chemical reactions. The most iconic application is undoubtedly their role in the Wittig reaction, developed by Georg Wittig in the 1950s, which revolutionized the synthesis of alkenes from carbonyl compounds. This discovery, which earned Wittig the Nobel Prize in Chemistry in 1979, solidified the importance of phosphonium salts in the synthetic chemist's toolbox. Over the decades, research has expanded to explore their use as phase-transfer catalysts, ionic liquids, and in various other catalytic processes. researchgate.netresearchgate.net

Overview of Current Academic Research Trajectories for this compound Analogues

Current research on analogues of this compound is focused on several key areas. There is a growing interest in the synthesis of novel phosphonium salts with tailored electronic and steric properties for specific catalytic applications. researchgate.net This includes the development of chiral phosphonium salts for asymmetric catalysis and the use of functionalized phosphonium salts as organocatalysts for a variety of organic transformations. acs.org Additionally, research is exploring the application of phosphonium salts in materials science, for example, in the synthesis of P/N-doped carbonaceous materials and as flame retardants. rsc.org The development of more efficient and sustainable methods for the synthesis of triarylphosphines and their subsequent conversion to phosphonium salts is also an active area of investigation. researchgate.net

Detailed Research Findings

The synthesis of this compound is typically achieved through the quaternization of tris(4-methoxyphenyl)phosphine (B1294419) with methyl iodide. This reaction is a classic example of the alkylation of a tertiary phosphine (B1218219).

A reported synthesis started with 10.4 g (29.5 mmol) of tris(4-methoxyphenyl)phosphine and 6.7 g (48 mmol, 1.6 eq) of methyl iodide, which yielded 13.6 g (27.5 mmol, 93.3%) of methyltris(4-methoxyphenyl)phosphonium iodide. prepchem.com

Interactive Data Table: Synthesis of this compound

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Tris(4-methoxyphenyl)phosphine352.3610.429.51.0
Methyl iodide141.946.7481.6
Product Molar Mass ( g/mol ) Yield (g) Moles (mmol) Yield (%)
This compound494.3013.627.593.3

The precursor, tris(4-methoxyphenyl)phosphine, is a white solid with a melting point of 131-134 °C. sigmaaldrich.com It is a well-studied compound used as a ligand in organometallic chemistry and homogeneous catalysis. wikipedia.org The electron-donating nature of the methoxy groups enhances the nucleophilicity of the phosphorus atom, facilitating its reaction with electrophiles like methyl iodide. researchgate.net

Interactive Data Table: Properties of Tris(4-methoxyphenyl)phosphine

PropertyValue
CAS Number 855-38-9
Molecular Formula C21H21O3P
Molecular Weight 352.36 g/mol
Appearance White solid
Melting Point 131-134 °C

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-methoxyphenyl)methylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23O3P.HI/c1-23-19-10-4-16(5-11-19)22(26,17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;/h4-15H,26H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEFESVFCHCPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)[PH3+].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24IO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50780002
Record name [Tris(4-methoxyphenyl)methyl]phosphanium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050-47-1
Record name [Tris(4-methoxyphenyl)methyl]phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50780002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization of Tris 4 Methoxyphenyl Methyl Phosphanium Iodide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of chemical compounds in solution. For [Tris(4-methoxyphenyl)methyl]phosphanium iodide, various NMR methods are employed to characterize its unique electronic and conformational properties.

Phosphorus-31 (³¹P) NMR Chemical Shift Analysis of this compound

Phosphorus-31 NMR spectroscopy is particularly informative for phosphorus-containing compounds, as the ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. In the case of quaternary phosphonium (B103445) salts, the chemical shift provides insights into the nature of the organic substituents attached to the phosphorus atom.

For the closely related compound, methyl tris(p-methoxyphenyl)phosphonium iodide, the ³¹P NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), exhibits a singlet at a chemical shift of δ 18.8 ppm . This downfield shift is characteristic of phosphonium salts and reflects the deshielding of the phosphorus nucleus due to the presence of four electron-withdrawing organic groups. The singlet nature of the peak indicates a single phosphorus environment in the molecule under the experimental conditions.

CompoundSolvent³¹P Chemical Shift (δ, ppm)Multiplicity
Methyl tris(p-methoxyphenyl)phosphonium iodideCDCl₃18.8Singlet

Multi-Dimensional NMR Techniques for Proton and Carbon Assignments

While one-dimensional ¹H and ¹³C NMR spectra provide initial information about the proton and carbon environments in this compound, the complexity of the aromatic regions often necessitates the use of multi-dimensional NMR techniques for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in this regard.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, which are invaluable for identifying adjacent protons within the methoxyphenyl and methyl groups.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons.

Although a detailed analysis of the multi-dimensional NMR spectra for this compound is not extensively reported in the available literature, the application of these techniques would be the standard approach for a complete structural elucidation in solution.

Dynamic NMR Studies on Conformational Aspects

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and mechanisms of dynamic processes, such as conformational changes, in molecules. For molecules with multiple aryl substituents like this compound, rotation of the methoxyphenyl groups around the P-C bonds can be a significant dynamic process.

At room temperature, the rotation of these aryl groups is typically fast on the NMR timescale, resulting in averaged signals for the aromatic protons and carbons. However, at lower temperatures, this rotation can be slowed down, potentially leading to the observation of distinct signals for the non-equivalent aromatic protons and carbons. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes.

Currently, there are no specific dynamic NMR studies reported in the literature for this compound. Such studies would provide valuable insights into the conformational flexibility and steric interactions within the molecule.

Single Crystal X-ray Diffraction Analysis of this compound

Elucidation of Crystal Packing and Intermolecular Interactions

To date, a single-crystal X-ray structure for this compound has not been reported in the publicly accessible crystallographic databases. Therefore, a detailed analysis of its crystal packing and specific intermolecular interactions is not possible at this time.

Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The existence of polymorphism in this compound has not been investigated or reported in the scientific literature. Given the conformational flexibility of the methoxyphenyl groups, it is plausible that different crystalline forms could arise under varying crystallization conditions.

Co-crystallization is a process where two or more different molecular components form a single crystalline structure in a stoichiometric ratio. This technique is often used to modify the physical properties of a compound. There are no published studies on the co-crystallization of this compound with other molecules. Research in this area could explore the formation of co-crystals with various hydrogen bond donors or acceptors to create novel solid-state architectures with potentially altered properties.

Structural Effects of Anion Variation on Phosphonium Cation Geometry

The three-dimensional arrangement of the [Tris(4-methoxyphenyl)methyl]phosphanium cation is significantly influenced by the nature of its counter-ion, in this case, iodide. While the crystal structure for this compound is not publicly available, analysis of closely related phosphonium salts and general principles of crystallography allow for a detailed prediction of its structural characteristics and the effects of anion variation.

The geometry of the phosphonium cation is primarily dictated by the tetrahedral arrangement around the central phosphorus atom. However, the identity of the anion (e.g., iodide, bromide, tetrafluoroborate, hexafluorophosphate) can induce subtle yet important changes in bond lengths, bond angles, and torsion angles through various intermolecular interactions such as ion pairing, hydrogen bonding, and crystal packing forces. horiba.comuni-siegen.de

In phosphonium salts, the anion's size, shape, and charge distribution determine its proximity and interaction with the cation. ksu.edu.sa For instance, a smaller, more charge-dense anion like bromide would be expected to engage in stronger electrostatic interactions with the positively charged phosphorus center and adjacent protons compared to the larger, more diffuse iodide anion. These interactions can lead to minor distortions in the cation's geometry. Studies on tetra-biphenyl phosphonium salts with dicyanamide (B8802431) and bromide anions have shown that such variations can alter C-P-C bond angles and the inter-planar angles of the aryl rings. horiba.com

A comparison with the crystallographic data of a similar structure, Tris(4-methoxyphenyl)phosphine (B1294419) oxide, provides a baseline for the expected geometry of the cation. The key structural parameters for this related compound are presented below, alongside a discussion of the expected changes upon methylation and anion variation.

ParameterValue for Tris(4-methoxyphenyl)phosphine oxidePredicted Effect for [Tris(4-methoxyphenyl)methyl]phosphanium Cation
P-C(aryl) Bond Length~1.80 ÅSlight shortening due to increased positive charge and sp³ character at phosphorus.
C-P-C Bond Angle~106-108°Angles will adjust to accommodate the methyl group, approaching the ideal tetrahedral angle of 109.5°, but distorted by the bulky aryl groups.
P=O Bond Length~1.49 ÅReplaced by a P-C(methyl) single bond (~1.80 Å).
Crystal PackingDetermined by dipole and van der Waals forcesDominated by ionic forces. The position of the iodide anion will be influenced by weak C-H···I hydrogen bonds and electrostatic attraction to the phosphonium center. researchgate.net

Changing the iodide anion to a non-coordinating anion like hexafluorophosphate (B91526) (PF₆⁻) would likely result in a more "isolated" cation, with a geometry closer to its theoretical gas-phase structure, as the interactions between the cation and anion would be weaker. ksu.edu.sa Conversely, anions capable of forming stronger hydrogen bonds could lead to more significant deviations from ideal tetrahedral geometry.

Vibrational Spectroscopy (Infrared and Raman) for Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment within this compound. The vibrational modes of the molecule are sensitive to bond strengths, atomic masses, and molecular symmetry, providing a detailed fingerprint of the compound's structure. uni-siegen.de

The spectrum of the phosphonium salt can be understood by considering the vibrations of its constituent parts: the tris(4-methoxyphenyl)phosphine framework, the P⁺-CH₃ group, and the influence of the iodide counter-ion. While a fully assigned experimental spectrum for the title compound is not available, a reliable prediction can be made based on the known spectra of its precursor, Tris(4-methoxyphenyl)phosphine, and general characteristics of phosphonium salts. nih.govnist.gov

The key vibrational regions and their assignments are detailed in the table below.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IR/Raman ActivityComments
3100-2900Aromatic & Aliphatic C-H stretchIR: Medium, Raman: StrongIncludes stretches from the phenyl rings and the methyl/methoxy (B1213986) groups.
1600-1580Aromatic C=C stretch (ring quadrant)IR: Strong, Raman: StrongCharacteristic of the p-substituted benzene (B151609) rings.
1500-1480Aromatic C=C stretch (ring semicircle)IR: Strong, Raman: StrongAnother key indicator of the aromatic system.
1250-1240Asymmetric C-O-C stretch (Aryl-O-CH₃)IR: Very Strong, Raman: MediumA prominent band due to the high polarity of the ether linkage.
1180-1170In-plane C-H bendIR: Strong, Raman: MediumAssociated with the aromatic hydrogen atoms.
1030-1020Symmetric C-O-C stretch (Aryl-O-CH₃)IR: Medium, Raman: StrongComplementary to the asymmetric stretch.
~950P⁺-CH₃ stretchIR: Medium, Raman: StrongAppearance of this band confirms the quaternization of the phosphorus atom.
~700-600P⁺-C(aryl) stretchIR: Medium, Raman: StrongExpected to shift to a higher frequency compared to the parent phosphine (B1218219) due to the increased positive charge on phosphorus.

The quaternization of the phosphorus atom from P(III) in the phosphine to P(V) in the phosphonium salt is the most significant chemical change. This leads to a strengthening of the P-C(aryl) bonds due to changes in hybridization and inductive effects, which would manifest as a blue shift (increase in wavenumber) of the corresponding stretching frequencies. The most diagnostic new feature is the appearance of vibrational modes associated with the P⁺-CH₃ group. The analysis of these vibrational frequencies provides direct evidence of the compound's covalent bond structure and the electronic influence of the positively charged phosphorus center on the attached aryl rings. nist.govsielc.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the [Tris(4-methoxyphenyl)methyl]phosphanium cation, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), are used to break the parent ion into smaller fragments, revealing its connectivity and structural stability.

The fragmentation of phosphonium salts is well-studied, and pathways are often dictated by the stability of the resulting neutral and charged species. For the [Tris(4-methoxyphenyl)methyl]phosphanium cation, C₂₂H₂₄O₃P⁺, several key fragmentation pathways are anticipated. These are largely informed by studies on similarly structured compounds, such as tris(trimethoxyphenyl)phosphonium (TMPP) derivatives. nist.govchemicalbook.comresearchgate.net

The primary fragmentation events are expected to involve the cleavage of the bonds to the central phosphorus atom:

Loss of a methoxyphenyl radical (•C₆H₄OCH₃): This pathway leads to the formation of a stable, even-electron phosphonium ion.

Loss of a methyl radical (•CH₃): This results in the formation of the radical cation of Tris(4-methoxyphenyl)phosphine.

Formation of a characteristic reporter ion: Cleavage can result in the formation of a stable tris(4-methoxyphenyl)phosphonium cation through rearrangement, or other prominent phosphorus-containing fragments.

A proposed fragmentation pathway and the corresponding high-resolution masses of the major expected fragments are presented below.

m/z (Da)FormulaIdentityProposed Origin
367.1463[C₂₂H₂₄O₃P]⁺Parent Ion-
352.1228[C₂₁H₂₁O₃P]⁺•Radical cation of Tris(4-methoxyphenyl)phosphineLoss of •CH₃
260.0888[C₁₅H₁₅O₂P]⁺[M - C₇H₇O]⁺Loss of a methoxyphenyl radical (•C₇H₇O)
216.0524[C₁₃H₁₀OP]⁺[M - C₉H₁₂O₂]⁺Further fragmentation, e.g., loss of anisole (B1667542)
108.0575[C₇H₈O]⁺•Radical cation of methoxybenzene (Anisole)Charge retention on the anisole fragment

The relative abundance of these fragments would depend on the collision energy used in the MS/MS experiment. The fragmentation pattern provides unequivocal confirmation of the compound's identity and offers insights into the relative strengths of the P-C(aryl) versus P-C(methyl) bonds.

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Structure

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure of a molecule by probing the transitions between electronic energy levels. For this compound, the electronic properties are primarily determined by the three methoxyphenyl (anisole) chromophores attached to the central phosphorus atom.

The phosphorus center in the phosphonium cation is sp³ hybridized and lacks π-orbitals, effectively acting as an electronic insulator. Consequently, there is minimal electronic conjugation between the three aryl rings through the phosphorus atom. The UV-Vis absorption spectrum is therefore expected to be a superposition of the spectra of the three independent methoxyphenyl chromophores, closely resembling that of its parent phosphine, Tris(4-methoxyphenyl)phosphine.

The spectrum is characterized by absorption bands corresponding to π → π* transitions within the benzene rings. The presence of the electron-donating methoxy group typically causes a bathochromic (red) shift compared to unsubstituted benzene.

Wavelength (λmax)Molar Absorptivity (ε)Electronic TransitionNotes
~230 nmHighπ → π* (Primary)Corresponds to the strongly allowed transition in the substituted benzene ring.
~270-280 nmModerateπ → π* (Secondary)Corresponds to the symmetry-forbidden transition in benzene, which becomes partially allowed by the substituent.

Data are predicted based on the spectrum of Tris(4-methoxyphenyl)phosphine and related compounds.

The positive charge on the phosphorus atom in the phosphonium salt can have a minor influence on these transitions through inductive effects, potentially causing a small hypsochromic (blue) shift in the absorption maxima compared to the neutral phosphine precursor.

Fluorescence in such compounds is often weak or non-existent at room temperature. The flexible, non-planar structure of the triarylphosphonium cation allows for efficient non-radiative decay pathways (e.g., vibrational relaxation and internal conversion) that compete with fluorescence. However, some aromatic phosphonium salts have been shown to be emissive, particularly in rigid matrices or when incorporated into larger, more planar conjugated systems. If this compound were to exhibit fluorescence, it would likely be a weak emission originating from the excited state of the methoxyphenyl chromophore, with a Stokes shift typical for substituted benzenes.

Computational and Theoretical Studies on Tris 4 Methoxyphenyl Methyl Phosphanium Iodide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds. For phosphonium (B103445) salts, these methods can elucidate geometry, vibrational modes, and electronic characteristics, which are crucial for understanding their reactivity.

Vibrational frequency calculations for analogous compounds help in the interpretation of experimental infrared and Raman spectra. Key vibrational modes for the [Tris(4-methoxyphenyl)methyl]phosphanium cation would include P-C stretching frequencies, phenyl ring vibrations, and C-O-C stretching from the methoxy (B1213986) groups. DFT calculations on related organophosphorus compounds have shown that functionals like B3LYP with basis sets such as 6-311++G(d,p) can provide vibrational spectra in good agreement with experimental data. nih.govphyschemres.org

Table 1: Representative Calculated Vibrational Frequencies for Phenylphosphonium Cations from DFT Studies (Note: This table is illustrative and based on general findings for similar compounds, not specific to [Tris(4-methoxyphenyl)methyl]phosphanium iodide.)

Vibrational ModeTypical Frequency Range (cm⁻¹)
P-C Stretch600 - 800
Phenyl Ring C-C Stretch1400 - 1600
C-H Aromatic Stretch3000 - 3100
C-H Aliphatic Stretch2850 - 3000
C-O-C Asymmetric Stretch1230 - 1270
C-O-C Symmetric Stretch1020 - 1060
Interactive Data Table
Vibrational ModeTypical Frequency Range (cm⁻¹)
P-C Stretch600 - 800
Phenyl Ring C-C Stretch1400 - 1600
C-H Aromatic Stretch3000 - 3100
C-H Aliphatic Stretch2850 - 3000
C-O-C Asymmetric Stretch1230 - 1270
C-O-C Symmetric Stretch1020 - 1060

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict a variety of molecular properties and reactivity descriptors. For phosphonium cations, these methods can provide insights into the electronic distribution, ionization potential, electron affinity, and other properties that govern their chemical behavior.

Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial reactivity descriptors. For phosphonium salts, the HOMO is typically associated with the phenyl rings, while the LUMO is often centered on the phosphorus atom and the attached alkyl groups. The HOMO-LUMO gap is an indicator of the chemical stability of the molecule.

Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and electrophilicity, can be used to predict how the molecule will interact with other chemical species. For instance, the electrophilicity index can provide a quantitative measure of the molecule's ability to accept electrons. While specific ab initio data for this compound is not available, such calculations on related phosphonium species are common in the literature.

Molecular Dynamics Simulations of this compound in Various Media

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in different environments, such as in solution or as part of a condensed phase like an ionic liquid. These simulations provide detailed information about the structure, dynamics, and interactions of the molecules over time.

For a salt like this compound, MD simulations could be used to study its solvation in various solvents. The simulations would reveal the arrangement of solvent molecules around the cation and the iodide anion, and provide insights into the strength of the ion-solvent and ion-ion interactions. In aqueous solutions, for example, the simulations would show the hydration shells around the ions.

Phosphonium salts are also a major class of cations used in ionic liquids. MD simulations of phosphonium-based ionic liquids have been used to investigate properties like density, viscosity, and diffusion coefficients. These studies often employ classical force fields that have been parameterized to reproduce experimental data or results from quantum chemical calculations. Such simulations have provided valuable insights into the nanoscale structure and transport properties of these materials. ucl.ac.uk

Theoretical Analysis of Reaction Mechanisms and Transition States Involving this compound

Theoretical analysis of reaction mechanisms provides a molecular-level understanding of how chemical reactions occur. For phosphonium salts, a key area of study is their use in the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene.

DFT calculations have been extensively used to study the mechanism of the Wittig reaction. These studies have elucidated the structures of the key intermediates and transition states, such as the oxaphosphetane intermediate. The calculations have also provided insights into the factors that control the stereoselectivity of the reaction.

While this compound itself is not an ylide, it is a precursor to phosphonium ylides. The acidity of the protons on the carbon atom adjacent to the phosphorus is a key factor in the formation of the ylide. Theoretical studies can be used to calculate the pKa of these protons and to investigate the mechanism of the deprotonation reaction. The electronic and steric effects of the tris(4-methoxyphenyl)methyl group would be expected to influence the stability and reactivity of the corresponding ylide. Studies on stabilized phosphorus ylides have shown that the nature of the substituents on the phosphorus and ylidic carbon atoms significantly affects their reactivity. researchgate.netmdpi.com

Structure-Reactivity Relationship Modeling for this compound Analogues

Structure-reactivity relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the structural features of molecules with their chemical reactivity or biological activity.

For phosphonium salts, QSAR studies have been conducted to understand their toxicity and antimicrobial activity. These studies typically use a set of molecular descriptors, which can be calculated from the molecular structure, to build a mathematical model that can predict the activity of new compounds. Descriptors can include steric, electronic, and topological parameters. For example, the lipophilicity of phosphonium salts has been shown to be an important factor in their biological activity. nii.ac.jpresearchgate.netnih.gov

In the context of this compound, a QSAR or QSPR study could be designed to investigate the effect of substituents on the phenyl rings on a particular property or reactivity. For example, one could study how the position and number of methoxy groups affect the acidity of the alpha-protons or the stability of the corresponding ylide. Such a study would involve synthesizing a series of analogues and measuring their properties, and then using computational methods to generate descriptors and build a predictive model.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Phosphonium Salts

Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molecular volume, Surface area, Molar refractivity
Topological Connectivity indices, Shape indices
Lipophilicity LogP (octanol-water partition coefficient)
Interactive Data Table
Descriptor TypeExamples
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molecular volume, Surface area, Molar refractivity
Topological Connectivity indices, Shape indices
Lipophilicity LogP (octanol-water partition coefficient)

Reactivity Profiles and Mechanistic Investigations Involving Tris 4 Methoxyphenyl Methyl Phosphanium Iodide

Nucleophilic Substitution Reactions at the Phosphonium (B103445) Center

The phosphorus atom in [Tris(4-methoxyphenyl)methyl]phosphanium iodide is electrophilic and susceptible to attack by nucleophiles. A prominent example of this reactivity is the alkaline hydrolysis of phosphonium salts, a reaction of significant interest in phosphorus chemistry. This process typically involves the attack of a hydroxide ion on the phosphonium center, leading to the formation of a pentacoordinate phosphorane intermediate. This intermediate subsequently decomposes to yield a phosphine (B1218219) oxide and a hydrocarbon.

The hydrolysis of phosphonium salts can proceed through different stereochemical pathways, depending on the reaction conditions. For instance, the alkaline hydrolysis of (+)-benzylethylmethylphenylphosphonium iodide in highly aqueous media results in the inversion of configuration at the phosphorus center. In contrast, when the hydrolysis is carried out via the corresponding ylide in a low polarity medium, racemization is observed, yielding (±)-ethylmethylphenylphosphine oxide. rsc.org This difference in stereochemical outcome is attributed to the lifetime of the five-co-ordinate intermediate phosphoranes. In less polar media, these intermediates have longer lifetimes, allowing for pseudorotation and leading to racemization. rsc.org Conversely, in highly aqueous environments, the short lifetimes of the phosphorane intermediates inhibit pseudorotation, favoring the pathway that leads to inversion of configuration. rsc.org

The long-postulated P-hydroxytetraorganophosphorane intermediate in phosphonium salt and ylide hydrolysis has been observed and characterized using low-temperature NMR, providing definitive evidence for its involvement in these reactions. rsc.org This observation has led to modifications of the previously accepted mechanism for ylide hydrolysis, suggesting that the P-hydroxytetraorganophosphorane is generated directly through a 4-centre reaction between the ylide and water. rsc.org

While the traditional synthesis of quaternary phosphonium salts involves nucleophilic attack by a phosphine, an alternative approach utilizes phosphine oxides as electrophilic partners. rsc.org This "inverse reactivity" approach involves the conversion of a tertiary phosphine oxide into a chlorophosphonium salt, which then reacts with a Grignard reagent to form the desired quaternary phosphonium salt. rsc.org This method is particularly advantageous as it avoids the handling of often sensitive and easily oxidized phosphines. rsc.org

The general mechanism for the alkaline hydrolysis of phosphonium salts can be summarized as follows:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic phosphorus center of the phosphonium salt.

Formation of a Pentacoordinate Intermediate: This attack results in the formation of a trigonal bipyramidal hydroxyphosphorane intermediate.

Pseudorotation (optional): Depending on the reaction conditions and the stability of the intermediate, pseudorotation may occur, leading to a mixture of stereoisomers.

Decomposition: The hydroxyphosphorane intermediate decomposes, typically with the departure of the most stable carbanion, to form the corresponding phosphine oxide and a hydrocarbon. The ease of departure for the R4 group generally follows the order: benzyl > phenyl > methyl. tandfonline.com

It's important to note that the Wittig reaction, which is primarily used for olefin synthesis, can also be utilized for the synthesis of tertiary phosphine oxides from quaternary phosphonium salts. acs.org In this context, the phosphine oxide is the desired product rather than a byproduct. acs.org

Reaction Type Reactants Key Intermediate Products Stereochemical Outcome
Alkaline Hydrolysis (High Polarity)Phosphonium Salt, HydroxideHydroxyphosphoranePhosphine Oxide, HydrocarbonInversion of Configuration
Alkaline Hydrolysis (Low Polarity, via Ylide)Phosphonium Salt, Base, WaterHydroxyphosphoranePhosphine Oxide, HydrocarbonRacemization
Inverse Reactivity SynthesisPhosphine Oxide, Grignard ReagentHalophosphonium SaltQuaternary Phosphonium Salt, Magnesium HalideNot Applicable
Wittig-type Phosphine Oxide SynthesisPhosphonium Salt, Aldehyde, BaseYlide, OxaphosphetaneTertiary Phosphine Oxide, OlefinNot Applicable

Reactions at the Methyl Moiety: Ylide Formation and Stabilization

The methyl group of this compound is acidic due to the electron-withdrawing nature of the adjacent positively charged phosphorus atom. This acidity allows for the deprotonation of the methyl group by a strong base to form a phosphorus ylide, also known as a phosphonium ylide. This ylide is a key reactive intermediate in various chemical transformations, most notably the Wittig reaction.

The formation of the ylide is a reversible process, and the position of the equilibrium depends on the strength of the base used and the acidity of the phosphonium salt. Common bases used for this purpose include organolithium reagents (e.g., n-butyllithium), sodium hydride, and sodium amide.

The resulting ylide, [Tris(4-methoxyphenyl)methylidene]phosphorane, is stabilized by the delocalization of the negative charge on the carbon atom onto the d-orbitals of the phosphorus atom. This resonance stabilization can be represented by two contributing structures: the ylide form (with a double bond between phosphorus and carbon) and the ylene form (with formal positive and negative charges on phosphorus and carbon, respectively). The presence of the three electron-donating methoxy (B1213986) groups on the phenyl rings of the tris(4-methoxyphenyl)phosphino group further influences the stability and reactivity of the ylide. These groups increase the electron density on the phosphorus atom, which can affect the strength of the P=C bond and the nucleophilicity of the carbanionic carbon.

The stability of phosphorus ylides can be broadly categorized as stabilized, semi-stabilized, or non-stabilized, depending on the substituents attached to the carbanionic carbon. In the case of the ylide derived from this compound, the absence of any electron-withdrawing groups on the methylidene carbon would classify it as a non-stabilized ylide. These ylides are generally more reactive and less stable than their stabilized counterparts.

The general reaction for the formation of the ylide is as follows:

[P(C₆H₄OCH₃)₃CH₃]⁺I⁻ + Base → P(C₆H₄OCH₃)₃=CH₂ + [Base-H]⁺ + I⁻

The reactivity of the ylide is characterized by its strong nucleophilicity at the carbanionic carbon. This nucleophilicity drives its reactions with various electrophiles, most notably the carbonyl group of aldehydes and ketones, which is the cornerstone of the Wittig reaction.

Mechanistic Aspects of Wittig-Type Transformations Initiated by this compound Derived Ylides

The ylide derived from this compound, [Tris(4-methoxyphenyl)methylidene]phosphorane, is a key intermediate in Wittig-type transformations. The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. The mechanism of this reaction has been extensively studied and is generally understood to proceed through the following steps:

Nucleophilic Attack: The nucleophilic carbanion of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack is typically rapid and leads to the formation of a betaine intermediate, a species containing both a positive and a negative charge on adjacent atoms.

Formation of an Oxaphosphetane: The betaine intermediate undergoes a rapid ring closure to form a four-membered heterocyclic intermediate called an oxaphosphetane. The formation of the oxaphosphetane is often the rate-determining step of the reaction. The stereochemistry of the final alkene product is determined at this stage.

Decomposition of the Oxaphosphetane: The oxaphosphetane is unstable and spontaneously decomposes to yield the desired alkene and a phosphine oxide, in this case, tris(4-methoxyphenyl)phosphine (B1294419) oxide. The driving force for this decomposition is the formation of the very strong phosphorus-oxygen double bond in the phosphine oxide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one derived from this compound, typically lead to the formation of (Z)-alkenes (cis isomers) with high selectivity when reacted with aldehydes. This selectivity is often explained by the kinetic control of the reaction, where the formation of the cis-oxaphosphetane is sterically favored in the transition state.

The general mechanism of the Wittig reaction is depicted below:

[P(C₆H₄OCH₃)₃=CH₂] + R₂C=O → [P(C₆H₄OCH₃)₃-CH₂-CR₂-O⁻]⁺ (Betaine) → [P(C₆H₄OCH₃)₃-O-CR₂-CH₂] (Oxaphosphetane) → (C₆H₄OCH₃)₃P=O + R₂C=CH₂

The electron-donating methoxy groups on the phenyl rings of the phosphonium salt can influence the reactivity of the ylide and the stereoselectivity of the Wittig reaction. These groups increase the electron density on the phosphorus atom, which can affect the stability of the intermediates and the rate of the reaction.

Step Description Intermediate(s) Product(s)
1Nucleophilic attack of the ylide on the carbonyl carbon.Betaine-
2Ring closure of the betaine.Oxaphosphetane-
3Decomposition of the oxaphosphetane.-Alkene, Tris(4-methoxyphenyl)phosphine oxide

Oxidation and Reduction Chemistry of the Phosphonium Cation

The phosphorus atom in the [Tris(4-methoxyphenyl)methyl]phosphanium cation exists in the +5 oxidation state. This is the highest common oxidation state for phosphorus, and therefore, the phosphonium cation is generally resistant to further oxidation under typical organic reaction conditions.

Conversely, the reduction of the phosphonium cation to a phosphine (P(III)) is a chemically significant transformation. However, this reduction is not a trivial process and generally requires strong reducing agents or specific reaction conditions. The direct reduction of phosphonium salts is challenging due to the stability of the P-C bonds.

A more common approach to obtaining the corresponding phosphine, tris(4-methoxyphenyl)phosphine, involves the reduction of the corresponding phosphine oxide, tris(4-methoxyphenyl)phosphine oxide, which is a common byproduct of reactions involving the phosphonium ylide (e.g., the Wittig reaction). The conversion of a phosphine(V) oxide to a phosphine(III) is a crucial step in "closing the phosphorus cycle," particularly in industrial applications where the phosphine oxide is generated as waste. nih.gov

Several methods have been developed for the reduction of phosphine oxides. One approach involves the activation of the phosphine oxide with an agent like oxalyl chloride to form an intermediate chlorophosphonium salt. This activated intermediate is then reduced using a reagent such as hexachlorodisilane. nih.gov This metal-free reduction proceeds under mild conditions and can be applied to regenerate the phosphine from its oxide. nih.gov

The general scheme for the reduction of the corresponding phosphine oxide is as follows:

(CH₃OC₆H₄)₃P=O + Activating Agent → [(CH₃OC₆H₄)₃P-Cl]⁺Cl⁻ (Intermediate)

[(CH₃OC₆H₄)₃P-Cl]⁺Cl⁻ + Reducing Agent → (CH₃OC₆H₄)₃P

Decomposition Pathways and Stability Under Varied Conditions

This compound, like many quaternary phosphonium salts, is a relatively stable compound under normal laboratory conditions. It is typically a solid with a defined melting point. However, its stability can be compromised under certain conditions, leading to decomposition.

Thermal Decomposition: At elevated temperatures, phosphonium salts can undergo thermal decomposition. The specific decomposition pathway and products will depend on the nature of the substituents on the phosphorus atom and the counterion. For phosphonium halides, a common decomposition pathway is the reverse of their formation, yielding a tertiary phosphine and an alkyl halide. In the case of this compound, this would lead to tris(4-methoxyphenyl)phosphine and methyl iodide.

[P(C₆H₄OCH₃)₃CH₃]⁺I⁻ → P(C₆H₄OCH₃)₃ + CH₃I

Another possible thermal decomposition pathway, especially in the presence of a base, is elimination, leading to the formation of an alkene and a tertiary phosphine. However, for a methylphosphonium salt, this pathway is not possible.

Basic Conditions: As discussed in the section on ylide formation, in the presence of strong bases, this compound will be deprotonated to form the corresponding ylide. If the ylide is not trapped by a suitable electrophile, it may be unstable and undergo further reactions or decomposition, depending on the reaction conditions.

Hydrolytic Stability: In neutral or acidic aqueous solutions, phosphonium salts are generally stable. However, under alkaline conditions, they undergo hydrolysis to form a tertiary phosphine oxide and a hydrocarbon, as detailed in the section on nucleophilic substitution reactions. The rate of this hydrolysis is dependent on the pH and the structure of the phosphonium salt.

Stability of the Corresponding Phosphine: The stability of the parent phosphine, tris(4-methoxyphenyl)phosphine, is also relevant. This phosphine is an air-stable solid. sigmaaldrich.com The electron-donating methoxy groups make the phosphorus atom more electron-rich and potentially more susceptible to oxidation compared to triphenylphosphine (B44618), but it is still generally handled without special precautions against oxidation by atmospheric oxygen for short periods. For long-term storage, an inert atmosphere is recommended.

Condition Decomposition/Reaction Pathway Major Products
High TemperatureReversion to reactantsTris(4-methoxyphenyl)phosphine, Methyl iodide
Strong BaseDeprotonation[Tris(4-methoxyphenyl)methylidene]phosphorane
Aqueous BaseAlkaline HydrolysisTris(4-methoxyphenyl)phosphine oxide, Methane
Neutral/Acidic Aqueous SolutionGenerally Stable-

Derivatization and Functionalization of the Tris 4 Methoxyphenyl Methyl Phosphanium Iodide Core

Modification of the Methoxyphenyl Substituents

Effects of Electronic and Steric Modifications on Reactivity and Properties

The electronic and steric properties of the aryl substituents directly impact the Lewis basicity and nucleophilicity of the parent phosphine (B1218219), tris(4-methoxyphenyl)phosphine (B1294419), which in turn affects the stability and reactivity of the derived phosphonium (B103445) salt.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl rings is an electron-donating group. This donation of electron density to the phosphorus atom, via resonance and inductive effects, increases the nucleophilicity of the parent phosphine compared to the unsubstituted triphenylphosphine (B44618). rsc.orgresearchgate.net This enhanced nucleophilicity facilitates the quaternization reaction with methyl iodide to form the phosphonium salt. Research has shown that triarylphosphines with electron-donating substituents can be readily converted to their phosphonium salt derivatives, whereas those with electron-withdrawing groups can be more challenging to synthesize. mdpi.com In catalytic applications where the parent phosphine is used, such as oxa-Michael additions, the electron-rich nature of tris(4-methoxyphenyl)phosphine (TMPP) makes it a more active catalyst than triphenylphosphine (TPP). rsc.org

Steric Effects: The steric environment around the phosphorus center can be modified by changing the position or number of substituents on the aryl rings. For instance, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), an analogue with additional methoxy groups at the ortho-positions, exhibits significantly different reactivity. These ortho-methoxy groups dramatically increase the steric bulk around the phosphorus atom. While this increased bulk can sometimes hinder reactions, it also enhances the phosphine's Lewis basicity, making TTMPP a much stronger Lewis base catalyst that can rival the performance of phosphazene bases in certain reactions. rsc.orgrsc.org Another example involves the synthesis of tris(2,6-diisopropyl-4-methoxyphenyl)phosphine, where bulky isopropyl groups are placed at the ortho-positions to create a highly crowded environment, further influencing the compound's properties and reactivity. researchgate.net

The interplay between these electronic and steric factors allows for the fine-tuning of the phosphonium salt's properties for specific applications.

Table 1: Comparison of Electronic and Steric Effects in Substituted Triarylphosphines
Phosphine DerivativeKey SubstituentsPrimary EffectImpact on Reactivity/PropertiesReference
Triphenylphosphine (TPP)-HBaselineStandard Lewis basicity and reactivity. rsc.org
Tris(4-methoxyphenyl)phosphine (TMPP)4-OCH₃Electronic (Electron-donating)Increased nucleophilicity and catalytic activity compared to TPP. rsc.orgresearchgate.net
Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)2,4,6-OCH₃Electronic & StericSignificantly enhanced Lewis basicity and catalytic activity; competes with phosphazene bases. rsc.orgrsc.org
Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine2,6-iPr, 4-OCH₃Steric & ElectronicCreates a highly crowded steric environment, modifying catalytic and coordination properties. researchgate.net

Synthesis of Analogues with Different Leaving Groups or Counterions

The iodide anion in [Tris(4-methoxyphenyl)methyl]phosphanium iodide can be readily exchanged for other anions. This process, known as anion exchange or salt metathesis, is a common and straightforward method to modify the properties of ionic compounds. acs.orgresearchgate.net The nature of the counterion can influence the salt's solubility in various solvents, its melting point, its stability, and its utility in specific chemical reactions.

The exchange is typically achieved by reacting the phosphonium iodide with a salt containing the desired new anion, often a silver or alkali metal salt. The reaction is driven by the precipitation of the insoluble iodide salt (e.g., silver iodide), leaving the new phosphonium salt in solution. For example, reacting the iodide salt with silver trifluoromethanesulfonate (B1224126) (AgOTf) would yield the corresponding phosphonium triflate, a salt with a more weakly coordinating anion. researchgate.net

Common alternative counterions include:

Halides: Bromide (Br⁻), Chloride (Cl⁻)

Tetrafluoroborate (BF₄⁻)

Hexafluorophosphate (B91526) (PF₆⁻)

Trifluoromethanesulfonate (OTf⁻)

Perchlorate (ClO₄⁻)

The choice of counterion is often dictated by the intended application. For instance, salts with large, non-coordinating anions like PF₆⁻ or BF₄⁻ are often more stable and less soluble in nonpolar organic solvents.

Introduction of Heteroatoms or Chiral Centers into the Methyl Moiety

Functionalizing the methyl group of the phosphonium cation opens another avenue for derivatization. This can involve substituting one or more of the hydrogen atoms with heteroatoms or converting the methyl group into a chiral center.

The introduction of a heteroatom, such as oxygen, can be accomplished through reactions with aldehydes to form 1-hydroxyalkylphosphonium salts. mdpi.com This modification introduces a hydroxyl group, which can alter the compound's solubility and provide a new reactive handle for further functionalization.

Creating chiral derivatives is of significant interest for applications in asymmetric catalysis, where the phosphonium salt can act as a chiral phase-transfer catalyst. scispace.com Chirality can be introduced by:

Using Chiral Starting Materials: Synthesizing the phosphonium salt from a chiral alkyl halide.

Attaching Chiral Auxiliaries: Modifying the methyl group with a chiral moiety. Recent advancements include the development of peptide-phosphonium salt (PPS) catalysts, where conformationally defined peptide scaffolds are attached to the phosphonium center to create a well-defined chiral environment. nih.gov

These strategies allow for the design of a wide array of functionalized and chiral phosphonium salts, expanding their utility beyond simple ionic liquids or reagents into the realm of specialized catalysis.

Polymeric and Solid-Supported Derivatives of this compound

Immobilizing the [Tris(4-methoxyphenyl)methyl]phosphanium cation onto a solid support, such as a polymer resin, offers significant advantages in many synthetic applications. The primary benefit is the ease of separation of the reagent or catalyst from the reaction mixture by simple filtration, which simplifies product purification and allows for the potential recycling and reuse of the phosphonium salt. researchgate.netnih.gov

The most common approach involves the use of polystyrene cross-linked with divinylbenzene (B73037) as the polymer backbone. nih.gov The synthesis of the supported phosphonium salt typically begins with the preparation of polymer-supported tris(4-methoxyphenyl)phosphine. This can be achieved by reacting a lithiated polystyrene resin with tris(4-methoxyphenyl)phosphinous chloride or by reacting brominated polystyrene with lithium tris(4-methoxyphenyl)phosphide. nih.gov

Once the polymer-supported phosphine is obtained, it can be readily converted to the desired phosphonium salt by reaction with methyl iodide. The resulting solid-supported this compound can then be used in various reactions, such as the Wittig reaction, where the phosphine oxide byproduct remains bound to the insoluble polymer support. nih.gov

Table 2: Common Solid Supports and Synthesis Strategy
Solid SupportTypical Functional Group for AttachmentGeneral Synthesis StepsReference
Polystyrene (cross-linked with divinylbenzene)-Br, -Li1. Functionalize polystyrene (e.g., bromination). 2. React with a tris(4-methoxyphenyl)phosphine precursor to immobilize the phosphine. 3. React the polymer-supported phosphine with methyl iodide. nih.gov
Silica (B1680970) Gel-OH (Silanol)1. Functionalize silica with a linker molecule (e.g., a chlorosilane). 2. Attach the phosphine moiety to the linker. 3. React with methyl iodide.

Advanced Analytical Methodologies for the Characterization and Quantification of Tris 4 Methoxyphenyl Methyl Phosphanium Iodide

Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are paramount for separating [Tris(4-methoxyphenyl)methyl]phosphanium iodide from precursors, byproducts, and degradation products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for the analysis of ionic, non-volatile compounds like aryl phosphonium (B103445) salts. nottingham.ac.uk The method separates analytes based on their hydrophobicity, making it ideal for distinguishing the target phosphonium salt from its less polar precursors, such as tris(4-methoxyphenyl)phosphine (B1294419), and more polar byproducts like tris(4-methoxyphenyl)phosphine oxide.

A typical HPLC method for an analogous compound, tetraphenylphosphonium (B101447) ([Ph₄P]⁺), has been developed that achieves excellent separation from its related impurities in under six minutes. nottingham.ac.uk This method can be adapted for this compound. The separation is typically performed on a C18 stationary phase, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The use of a buffer is crucial for maintaining a consistent pH and ensuring reproducible retention times for the ionic analyte. Gradient elution, where the concentration of the organic modifier is increased during the run, is often employed to effectively elute all compounds of interest with good peak shape and resolution. nottingham.ac.uk

Interactive Table 1: Illustrative RP-HPLC Parameters for Aryl Phosphonium Salt Analysis Data based on a method developed for tetraphenylphosphonium salts, adaptable for the target compound. nottingham.ac.uk

ParameterValuePurpose
Column C18 (e.g., Waters SunFire, 3.5 µm)Stationary phase for reversed-phase separation.
Mobile Phase A Ammonium (B1175870) Formate Buffer (pH 6.0)Aqueous component to control pH and interact with the ionic analyte.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute compounds based on hydrophobicity.
Elution Mode GradientEnsures efficient elution of both polar and non-polar compounds.
Detector UV-Vis (e.g., at 254 nm)Detects aromatic compounds based on their absorbance.
Resolution >1.8 (between [Ph₄P]⁺ and Ph₃P=O)A measure of the degree of separation between adjacent peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of intact phosphonium salts by conventional GC-MS is not feasible due to their lack of volatility and thermal instability. american.edu However, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a powerful alternative for the characterization of such compounds. wikipedia.orgpnnl.gov In this technique, the sample is rapidly heated to a high temperature (e.g., 600–1000 °C) in an inert atmosphere, causing it to decompose into smaller, volatile fragments. wikipedia.org These fragments are then introduced into the GC column, separated, and identified by the mass spectrometer.

For this compound, pyrolysis is expected to induce thermal degradation, likely through a mechanism analogous to the Hofmann elimination observed in quaternary ammonium salts. american.edu This would cleave the P-C bonds, yielding volatile and thermally stable products that are amenable to GC-MS analysis. The anticipated primary pyrolysis products would be the tertiary phosphine (B1218219), tris(4-methoxyphenyl)phosphine, and methyl iodide. The detection of these specific fragments can confirm the identity of the original phosphonium salt.

Interactive Table 2: Pyrolysis-GC-MS (Py-GC-MS) for Phosphonium Salt Characterization

StepDescriptionExpected Products for Target Compound
1. Pyrolysis Rapid thermal decomposition of the non-volatile salt in an inert atmosphere.Tris(4-methoxyphenyl)phosphine and Methyl Iodide.
2. GC Separation The volatile pyrolysis products are separated based on their boiling points and interaction with the GC column.Separation of the phosphine from the more volatile methyl iodide.
3. MS Detection Fragments are ionized and detected, providing a mass spectrum for structural identification.Mass spectra confirming the identity of the phosphine and methyl iodide.

Electrochemical Studies: Cyclic Voltammetry and Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are used to probe the redox behavior of molecules by measuring the current response to a sweeping potential. For phosphonium salts, CV can provide valuable information about their electrochemical stability and reduction potentials.

The redox behavior of this compound is centered on the phosphonium cation. While the P(V) center is generally stable, the cation can undergo reduction at negative potentials. Studies on analogous aryl phosphonium salts, such as tetraphenylphosphonium trifluoromethanesulfonate (B1224126) ([Ph₄P][OTf]), have shown that the phosphonium cation can be reduced at a glassy carbon electrode. nottingham.ac.uk The process for [Ph₄P][OTf] reveals three distinct reduction peaks, indicating a multi-step reduction mechanism. nottingham.ac.uk

The reduction potential is influenced by the nature of the substituents on the phosphorus atom. For [Tris(4-methoxyphenyl)methyl]phosphanium, the electron-donating methoxy (B1213986) groups on the phenyl rings would be expected to increase the electron density around the phosphorus center, potentially making its reduction more difficult (i.e., occur at more negative potentials) compared to the unsubstituted tetraphenylphosphonium cation. The data obtained from CV, such as the cathodic peak potential (Epc), provides insight into the energy required to add an electron to the molecule and the stability of the resulting species. nih.govrsc.org

Interactive Table 3: Representative Electrochemical Data for an Aryl Phosphonium Salt Data for Tetraphenylphosphonium ([Ph₄P]⁺) from cyclic voltammetry studies. nottingham.ac.uk

AnalyteRedox ProcessObserved Peaks (Potential vs. Fc/Fc⁺)
Triphenylphosphine (B44618) (precursor)Oxidation+0.79 V, +0.95 V
Tetraphenylphosphonium ([Ph₄P]⁺)ReductionThree reduction peaks observed

Spectrophotometric Methods for Detection and Quantification (UV-Vis, Fluorescence)

Spectrophotometric methods offer rapid and sensitive means for the detection and quantification of this compound in solution.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a robust technique for quantifying compounds that contain chromophores. The [Tris(4-methoxyphenyl)methyl]phosphanium cation possesses multiple methoxy-substituted phenyl rings, which act as strong chromophores. These aromatic systems give rise to characteristic absorption bands in the UV region, typically corresponding to π → π* electronic transitions. nist.gov The UV spectrum of the phosphonium salt is expected to be similar to that of its precursor, tris(4-methoxyphenyl)phosphine, which exhibits strong absorbance. nist.govnist.gov

For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentration at the wavelength of maximum absorbance (λ_max). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This relationship allows for the precise determination of the concentration of the phosphonium salt in unknown samples.

Fluorescence Spectroscopy

Fluorescence spectroscopy is an even more sensitive technique that can be used if the compound of interest is fluorescent. While not all phosphonium salts are inherently fluorescent, many aromatic structures are. Some functionalized triphenylphosphonium derivatives have been shown to possess fluorescent properties that are useful for biological imaging. scienceopen.com Furthermore, recent research has focused on developing phosphonium ionic liquids with fluorescent counter-ions, demonstrating the compatibility of the phosphonium structure with fluorescence applications. nih.gov

The potential fluorescence of this compound would likely originate from the π-conjugated system of the tris(4-methoxyphenyl)methyl moiety. If the compound exhibits native fluorescence, quantification can be achieved by measuring the emission intensity at a specific wavelength while exciting at another. This method offers very low detection limits due to its high sensitivity. If the compound is not fluorescent, it can potentially be derivatized with a fluorescent tag for indirect quantification.

Interactive Table 4: Principles of Spectrophotometric Methods

MethodPrincipleApplication for Quantification
UV-Vis Spectroscopy Measurement of light absorption by chromophores (aromatic rings) at a specific wavelength.Quantification via the Beer-Lambert law using a calibration curve based on absorbance vs. concentration. nist.gov
Fluorescence Spectroscopy Measurement of light emitted from a molecule after it absorbs light. The process involves excitation to a higher electronic state followed by relaxation and emission of a photon.Highly sensitive quantification based on the linear relationship between emission intensity and concentration at low concentrations. scienceopen.com

Future Directions and Emerging Research Avenues for Tris 4 Methoxyphenyl Methyl Phosphanium Iodide

Integration in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of [Tris(4-methoxyphenyl)methyl]phosphanium iodide as a catalyst or reagent in flow chemistry systems represents a significant area for future research. In a continuous-flow setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters.

The application of phosphonium (B103445) salts as phase-transfer catalysts is particularly well-suited for flow systems. rsc.org this compound could be immobilized on a solid support, creating a packed-bed reactor. This approach would not only facilitate catalyst separation and recycling, a key principle of green chemistry, but also allow for prolonged, continuous operation. Automated synthesis platforms, which combine robotics and flow chemistry, could utilize this compound to streamline the production of fine chemicals and pharmaceutical intermediates. The development of such integrated systems would enable high-throughput screening of reaction conditions and rapid optimization of synthetic protocols.

Table 1: Comparison of Batch vs. Potential Flow Chemistry Parameters for a Hypothetical Phase-Transfer Catalyzed Reaction

ParameterTraditional Batch ReactionPotential Flow Chemistry Reaction
Catalyst This compound (soluble)Immobilized this compound
Reaction Time Hours to daysSeconds to minutes
Temperature Control Moderate, potential for hotspotsPrecise and uniform
Mixing Mechanical stirring, potentially inefficientEfficient diffusion-based mixing
Scalability Difficult, requires redesign of reactorStraightforward, by extending run time or parallelization
Catalyst Recovery Difficult, requires extraction/purificationSimple, catalyst remains in the reactor

Exploration of New Catalytic Cycles and Reaction Architectures

The catalytic activity of phosphonium salts extends beyond phase-transfer catalysis. researchgate.net Future research will likely focus on harnessing the unique reactivity of this compound to develop novel catalytic cycles. Its Lewis acidic character can be exploited to activate substrates in a variety of transformations, including aldol (B89426) and Michael additions. The electron-rich nature of the methoxy-substituted phenyl groups could influence the stability and reactivity of key intermediates in a catalytic cycle, potentially leading to new reaction pathways.

Furthermore, the design of innovative reaction architectures, such as tandem or cascade reactions, where multiple transformations occur in a single pot, is a promising avenue. This compound could act as a bifunctional catalyst, where both the phosphonium center and the iodide counter-ion participate in different stages of a reaction sequence. This would enhance the efficiency and atom economy of synthetic processes.

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic design. This compound can contribute to the development of more sustainable processes in several ways. As a catalyst, it can be used in small quantities and potentially recycled, reducing waste. rsc.org Its application in solvent-free or aqueous reaction media would further enhance the environmental profile of synthetic methods.

Moreover, the use of phosphonium salts in conjunction with renewable feedstocks and energy sources, such as biomass-derived starting materials and photocatalysis, is an exciting area of exploration. rsc.org For instance, this compound could be employed in reactions that utilize visible light to drive chemical transformations, offering a greener alternative to traditional heating methods. The development of synthetic routes that minimize the use of hazardous reagents and solvents, and that are energy-efficient, will be a key focus of future research involving this compound.

Computational Design of Novel Analogues with Tailored Reactivity

Computational chemistry provides a powerful tool for understanding reaction mechanisms and for the rational design of new catalysts. nii.ac.jp In silico studies of this compound can elucidate the influence of its electronic and steric properties on its catalytic activity. Density Functional Theory (DFT) calculations, for example, can be used to model transition states and reaction intermediates, providing insights into the factors that control reaction rates and selectivity.

This fundamental understanding can then be used to design novel analogues of this compound with tailored reactivity. By systematically modifying the substituents on the phenyl rings or by altering the alkyl group on the phosphorus atom, it may be possible to fine-tune the catalyst's performance for a specific application. This synergy between computational modeling and experimental validation will accelerate the discovery of next-generation phosphonium salt catalysts with superior efficiency and selectivity.

Table 2: Hypothetical Computational Data for Designed Analogues

AnalogueModificationPredicted Property ChangePotential Application
1Electron-withdrawing groups on phenyl ringsIncreased Lewis acidityCatalysis of Friedel-Crafts reactions
2Chiral substituents on the methyl groupInduction of stereoselectivityAsymmetric synthesis
3Longer alkyl chains on the phosphorus atomIncreased solubility in nonpolar solventsApplications in biphasic catalysis
4Fluorinated phenyl groupsEnhanced thermal and chemical stabilityUse in harsh reaction conditions

Exploiting this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govresearchgate.net Phosphonium salts have been shown to be effective promoters and participants in various MCRs. acs.orgresearchgate.net The future application of this compound in this area holds significant promise for the rapid construction of diverse molecular scaffolds.

This compound could act as a catalyst to bring the reactants together or could be incorporated into the final product. For example, it could be utilized in the synthesis of complex heterocyclic compounds, which are prevalent in medicinal chemistry. The development of novel MCRs featuring this compound would provide access to new chemical space and facilitate the discovery of new bioactive molecules.

Q & A

Basic Question: What are the standard synthetic routes for preparing [Tris(4-methoxyphenyl)methyl]phosphanium iodide, and what methodological considerations ensure reproducibility?

Answer:
The compound is synthesized via nucleophilic substitution, where triphenylphosphine reacts with a methoxy-substituted alkyl halide (e.g., tris(4-methoxyphenyl)methyl iodide) in a polar aprotic solvent like acetonitrile or DMF. Key steps include:

  • Reagent stoichiometry : A 1:1 molar ratio of phosphine to alkyl halide is critical to minimize byproducts like unreacted phosphine or di-substituted species .
  • Reaction conditions : Heating under reflux (80–100°C) for 12–24 hours ensures complete conversion .
  • Workup : Precipitation in diethyl ether or cold water isolates the phosphanium salt. Purity is confirmed via 31^{31}P NMR (sharp singlet near δ +20 ppm) and elemental analysis .

Advanced Question: How do crystallographic studies resolve ambiguities in the molecular geometry of this compound, and what methodological challenges arise?

Answer:
Single-crystal X-ray diffraction (SCXRD) is essential for confirming the tetrahedral geometry of the phosphonium cation and iodide counterion arrangement. Challenges include:

  • Crystal growth : Slow diffusion of ether into a saturated acetonitrile solution produces diffraction-quality crystals .
  • Disorder modeling : Methoxy groups may exhibit rotational disorder, requiring refinement with constrained occupancy or split positions .
  • Counterion interactions : Weak C–H···I hydrogen bonds between the cation and iodide can influence packing; DFT calculations supplement experimental data to validate intermolecular forces .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

  • 1^{1}H/13^{13}C NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons split into distinct multiplet patterns due to para-substitution. 13^{13}C signals for methoxy carbons appear near δ 55–60 ppm .
  • 31^{31}P NMR : A sharp singlet at δ +18–22 ppm confirms the absence of oxidized phosphine byproducts (e.g., phosphine oxides, which appear upfield) .
  • ESI-MS : Positive-ion mode detects the intact phosphanium cation ([M]+^+), while iodide is confirmed via negative-ion mode ([I]^-) .

Advanced Question: How do electronic effects of the 4-methoxy substituents influence the reactivity of this phosphanium salt in cross-coupling reactions?

Answer:
The electron-donating methoxy groups enhance the stability of the phosphonium cation but reduce its electrophilicity in reactions like Mizoroki-Heck couplings. Methodological strategies to address this include:

  • Activation via iodide abstraction : Silver salts (AgBF4_4) remove iodide, generating a more reactive cationic species for catalysis .
  • Solvent polarity : High-polarity solvents (DMF, DMSO) stabilize the transition state in Suzuki-Miyaura couplings, offsetting steric hindrance from the methoxy groups .
  • Comparative kinetics : Time-resolved 31^{31}P NMR monitors reaction progress, revealing slower initiation phases compared to non-methoxy analogues .

Basic Question: What are the key stability considerations for storing and handling this compound?

Answer:

  • Light sensitivity : Store in amber vials under inert gas (Ar/N2_2) to prevent photo-degradation of the phosphonium cation .
  • Moisture control : Desiccators with P4_4O10_{10} avoid hydrolysis, which generates phosphine oxide and HI .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C; avoid prolonged heating in open systems .

Advanced Question: How can conflicting NMR and X-ray data on the conformation of the methoxy groups be reconciled?

Answer:
Discrepancies arise from dynamic processes in solution (NMR timescale) vs. static crystal structures (X-ray). Methodological approaches include:

  • Variable-temperature NMR : Cooling to −40°C slows methoxy rotation, resolving split signals and confirming equivalence in the crystal .
  • Molecular dynamics simulations : Compare energy barriers for methoxy rotation (∼5–10 kcal/mol) with experimental data to validate conformational flexibility .

Basic Question: What role does this phosphanium salt play in organocatalytic applications, and what mechanistic insights support its use?

Answer:
It acts as a phase-transfer catalyst in asymmetric alkylation due to its large, lipophilic cation. Key evidence includes:

  • Ion-pairing studies : Fluorescence quenching experiments show strong binding between the cation and enolate intermediates .
  • Enantioselectivity : Chiral HPLC traces correlate catalyst structure with ee values (>80% in α-alkylation of aldehydes) .

Advanced Question: How can computational methods (e.g., DFT) predict the electrochemical behavior of this compound in redox-active systems?

Answer:

  • HOMO-LUMO gaps : Calculated gaps (~4.5 eV) predict low redox activity, consistent with cyclic voltammetry showing no peaks within ±2 V .
  • Iodide dissociation energy : DFT-derived ΔG for [P–I] bond cleavage (~25 kcal/mol) aligns with experimental thermal decomposition thresholds .

Basic Question: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use acetonitrile/ethyl acetate (1:5) to remove unreacted triphenylphosphine .
  • Column chromatography : Silica gel with CH2_2Cl2_2/MeOH (95:5) separates phosphonium salts from polar byproducts .

Advanced Question: What theoretical frameworks explain the compound’s supramolecular interactions in crystal engineering?

Answer:
The "hard-soft acid-base" (HSAB) theory rationalizes cation-anion interactions:

  • Soft cation : The phosphanium ion (soft acid) preferentially binds iodide (soft base) over harder anions like BF4_4^- .
  • π-π stacking : Face-to-edge aromatic interactions between methoxyphenyl groups stabilize layered crystal structures, validated via Hirshfeld surface analysis .

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[Tris(4-methoxyphenyl)methyl]phosphanium iodide
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[Tris(4-methoxyphenyl)methyl]phosphanium iodide

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